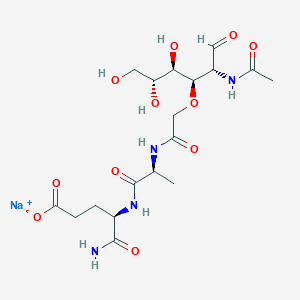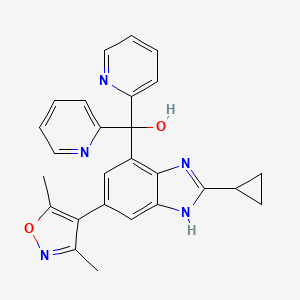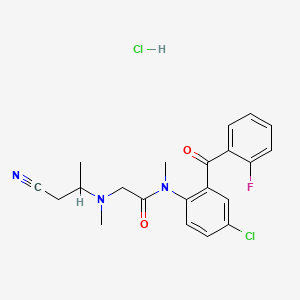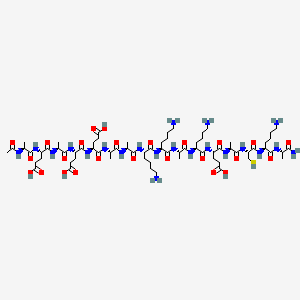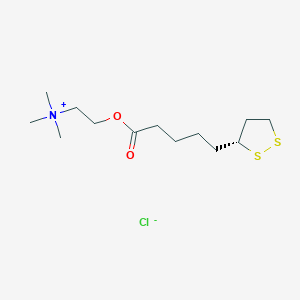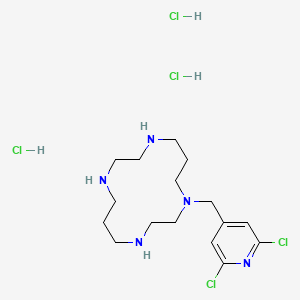
1,4,8,11-Tetraazacyclotetradecane, 1-((2,6-dichloro-4-pyridinyl)methyl)-, trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMD-3451 trihydrochloride is a CCR5/CXCR4 dual antagonist that may be useful in the treatment of HIV.
Aplicaciones Científicas De Investigación
Proton-Driven Self-Assembled Systems
1,4,8,11-tetraazacyclotetradecane (cyclam) is utilized in proton-driven self-assembled systems. Its protonated forms can host cyanide metal complexes. This has been investigated in systems like Ru(bpy)(CN)4 with 1,4,8,11-tetrakis(naphthylmethyl)cyclam. These systems exhibit unique optical properties and can be disrupted by various stimuli, including acid and base, demonstrating applications in optical outputs and logic systems (Bergamini et al., 2004).
Metal Complexes with Macrocyclic Ligands
The compound has significant importance in the synthesis, properties, and complexation of metal complexes. N-methyl substituted macrocycles of this compound have been shown to form distinct geometries and coordination structures with metals like Ni2+ and Cu2+. This provides insights into the interactions of macrocyclic ligands with metal ions, valuable for inorganic chemistry and material science (Buxtorf & Kaden, 1974).
Structural Characterization of Cadmium Complexes
The functionalized ligand version of this compound is used in synthesizing and characterizing cadmium complexes. These complexes have been studied for their unique structural properties, including coordination geometries and extended polymeric structures. Such research contributes to the understanding of metal-ligand interactions and the development of novel materials (Ma & Ran, 2011).
Tricyclic Ligands on Cyclam Core
Tricyclic compounds based on a functionalized cyclam core have been synthesized, showing the potential for forming complex structures with metal ions like manganese(II). These compounds exhibit specific conformational properties and reactivity, highlighting the versatility of cyclam-based ligands in coordination chemistry (Subik, Białońska, & Wołowiec, 2011).
Synthesis and Antimicrobial Activities
1,4,8,11-Tetraazacyclotetradecane derivatives have been synthesized and studied for their antimicrobial activities. These studies contribute to the field of medicinal chemistry, exploring the potential of cyclam derivatives as antimicrobial agents (Roy et al., 2007).
Novel Hydrogen-Bonding Associations
This compound, in its modified forms, exhibits unique hydrogen-bonding associations, influencing its crystallization and molecular structure. Such properties are crucial in understanding molecular interactions and designing materials with specific properties (Harrowfield et al., 2005).
Propiedades
Número CAS |
255382-96-8 |
|---|---|
Nombre del producto |
1,4,8,11-Tetraazacyclotetradecane, 1-((2,6-dichloro-4-pyridinyl)methyl)-, trihydrochloride |
Fórmula molecular |
C16H30Cl5N5 |
Peso molecular |
469.7 |
Nombre IUPAC |
1,4,8,11-Tetraazacyclotetradecane, 1-((2,6-dichloro-4-pyridinyl)methyl)-, trihydrochloride |
InChI |
1S/C16H27Cl2N5.3ClH/c17-15-11-14(12-16(18)22-15)13-23-9-2-5-20-7-6-19-3-1-4-21-8-10-23;;;/h11-12,19-21H,1-10,13H2;3*1H |
Clave InChI |
VMPSPJAKJZDOSU-UHFFFAOYSA-N |
SMILES |
c1c(cc(nc1Cl)Cl)CN2CCCNCCNCCCNCC2.Cl.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMD-3451 trihydrochloride, AMD 3451 trihydrochloride, AMD3451 trihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
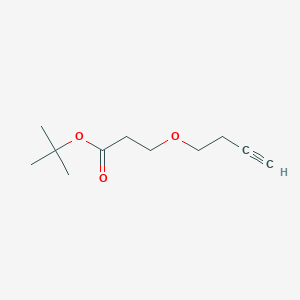
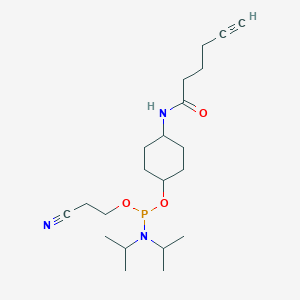
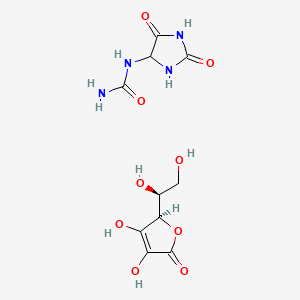
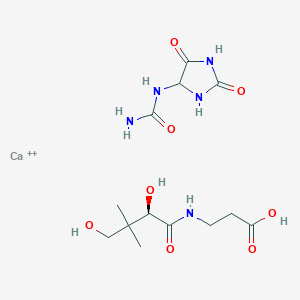
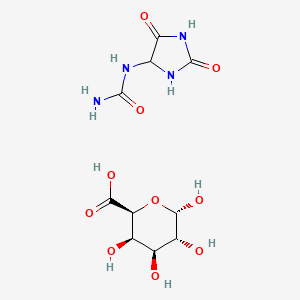
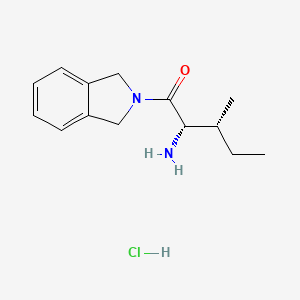
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
